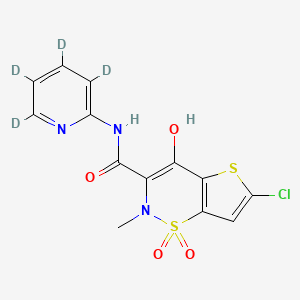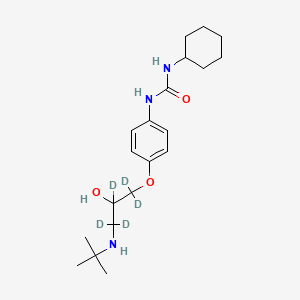
8-Benzyloxy Warfarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyloxy Warfarin is a chemical compound that belongs to the class of coumarin derivatives. It is known for its potent anticoagulant properties and is widely used in medical research and clinical practice. The compound inhibits the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy Warfarin typically involves the reaction of Warfarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxyl group with a benzyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 8-Benzyloxy Warfarin undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, reverting to Warfarin.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in organic solvents.
Major Products:
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Warfarin.
Substitution: Various substituted Warfarin derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzyloxy Warfarin is extensively used in scientific research due to its anticoagulant properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other Warfarin derivatives and related compounds.
Biology: Employed in studies to understand the mechanisms of blood coagulation and the role of vitamin K-dependent clotting factors.
Medicine: Investigated for its potential therapeutic applications in preventing and treating thromboembolic disorders.
Industry: Utilized in the development of anticoagulant drugs and as a reference standard in quality control processes
Mechanism of Action
8-Benzyloxy Warfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its reduced form, which is necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to reduced blood coagulation .
Comparison with Similar Compounds
Warfarin: The parent compound of 8-Benzyloxy Warfarin, also an anticoagulant.
Acenocoumarol: Another coumarin derivative with anticoagulant properties.
Phenprocoumon: A long-acting anticoagulant similar to Warfarin.
Comparison: this compound is unique due to the presence of the benzyloxy group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to Warfarin, it may exhibit different metabolic pathways and interactions with other compounds. The benzyloxy group also provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of novel anticoagulant agents .
Properties
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-17(27)15-21(19-11-6-3-7-12-19)23-24(28)20-13-8-14-22(25(20)31-26(23)29)30-16-18-9-4-2-5-10-18/h2-14,21,28H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJTMWCGIUVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747134 |
Source


|
| Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32492-96-9 |
Source


|
| Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

